1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and indazole rings.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of specific kinases and modulation of signaling pathways .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
MLi-2: A selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) developed by Merck.
These compounds share the indazole core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of indazole derivatives in medicinal chemistry.
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c25-17-11-14(19(26)21-10-7-13-5-8-20-9-6-13)12-24(17)18-15-3-1-2-4-16(15)22-23-18/h1-6,8-9,14H,7,10-12H2,(H,21,26)(H,22,23) |
InChI Key |
VGADADKCIJZBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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